tert-butyl N-ethyl-N-{2-[2-(2-hydroxyethoxy)ethoxy]ethyl}carbamate
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Overview
Description
Tert-butyl N-ethyl-N-{2-[2-(2-hydroxyethoxy)ethoxy]ethyl}carbamate is a chemical compound with the molecular formula C11H23NO5. It is commonly used in various chemical and biological applications due to its unique structure and properties. This compound is known for its role as a molecular spacer or linker in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-ethyl-N-{2-[2-(2-hydroxyethoxy)ethoxy]ethyl}carbamate typically involves the reaction of tert-butyl chloroformate with N-ethyl-N-{2-[2-(2-hydroxyethoxy)ethoxy]ethyl}amine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-ethyl-N-{2-[2-(2-hydroxyethoxy)ethoxy]ethyl}carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form carbonyl compounds.
Reduction: The carbamate group can be reduced to form amines.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters[][3].
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as alkoxides or carboxylates can be used in substitution reactions.
Major Products
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of ethers or esters depending on the nucleophile used.
Scientific Research Applications
Tert-butyl N-ethyl-N-{2-[2-(2-hydroxyethoxy)ethoxy]ethyl}carbamate has a wide range of applications in scientific research:
Chemistry: Used as a molecular spacer or linker in the synthesis of complex molecules.
Biology: Employed in the modification of biomolecules for various biological assays.
Medicine: Investigated for its potential use in drug delivery systems and as a prodrug.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-ethyl-N-{2-[2-(2-hydroxyethoxy)ethoxy]ethyl}carbamate involves its ability to act as a molecular spacer or linker. This allows it to connect different molecular entities, facilitating the formation of complex structures. The compound can interact with various molecular targets through hydrogen bonding, van der Waals forces, and covalent bonding .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate: Similar structure but lacks the ethyl group.
tert-Butyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamate: Contains an amino group instead of a hydroxyl group.
Uniqueness
Tert-butyl N-ethyl-N-{2-[2-(2-hydroxyethoxy)ethoxy]ethyl}carbamate is unique due to its specific combination of functional groups, which provides it with distinct chemical reactivity and versatility in various applications. Its ability to act as a molecular spacer or linker makes it particularly valuable in synthetic chemistry and biological research .
Properties
IUPAC Name |
tert-butyl N-ethyl-N-[2-[2-(2-hydroxyethoxy)ethoxy]ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27NO5/c1-5-14(12(16)19-13(2,3)4)6-8-17-10-11-18-9-7-15/h15H,5-11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWZNWZKYKBTLMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCOCCOCCO)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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